
Cy3-PEG2-endo-BCN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG2-endo-BCN is a dye derivative of Cyanine 3 containing two polyethylene glycol units. It incorporates the hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes. This compound is particularly significant in the field of click chemistry, where it undergoes catalyst-free reactions with azide-bearing molecules to yield stable triazoles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3-PEG2-endo-BCN is synthesized by incorporating two polyethylene glycol units into the Cyanine 3 dye structure. The hydrophobic bidentate macrocyclic ligand endo-BCN is then introduced to facilitate the synthesis of macrocyclic complexes. The reaction conditions typically involve the absence of catalysts, making it a straightforward and efficient process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG2-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles. This reaction is catalyst-free, making it highly efficient and suitable for various applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules. The reaction conditions are typically mild, and the absence of catalysts simplifies the process .
Major Products Formed
The major products formed from the reactions of this compound are stable triazoles. These products are significant in various scientific research applications due to their stability and reactivity .
Applications De Recherche Scientifique
Cy3-PEG2-endo-BCN has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed as a fluorescent dye for imaging and tracking biological molecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Cy3-PEG2-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The hydrophobic bidentate macrocyclic ligand endo-BCN facilitates the formation of stable triazoles without the need for catalysts. This property makes it highly efficient and versatile for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-PEG2-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration.
Cy5-PEG2-endo-BCN: A derivative of Cyanine 5 with similar polyethylene glycol units and macrocyclic ligand.
Uniqueness
Cy3-PEG2-endo-BCN is unique due to its specific hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes and enables efficient click chemistry reactions without the need for catalysts .
Propriétés
Formule moléculaire |
C47H63ClN4O5 |
|---|---|
Poids moléculaire |
799.5 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?; |
Clé InChI |
NPJOVZIYCMDQAT-JRBVSPJESA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
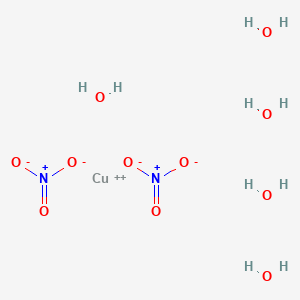
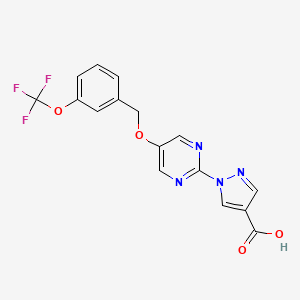


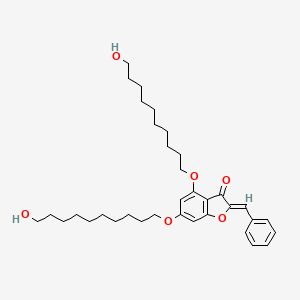
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
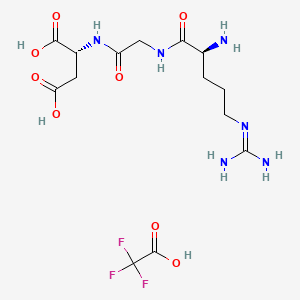
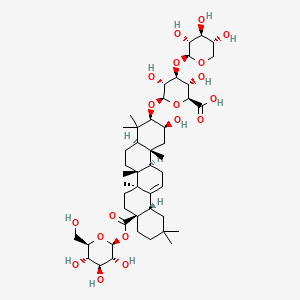
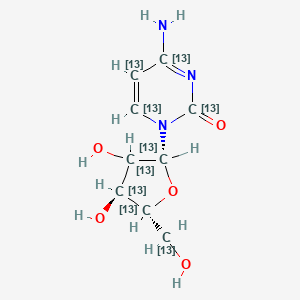
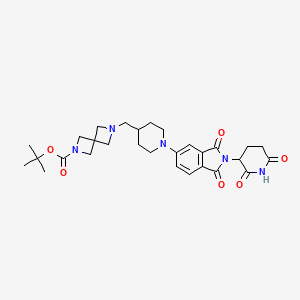
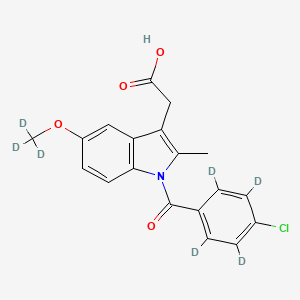
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
